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7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one Documentation Hub

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  • Product: 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
  • CAS: 306979-08-8

Core Science & Biosynthesis

Foundational

Preliminary Biological Activity of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one Derivatives: A Technical Guide

Executive Summary The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 4H-pyrido[1,2-a][1,3,5]triazin-4-one core has emerged as a highly versatile, rigid, and plana...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 4H-pyrido[1,2-a][1,3,5]triazin-4-one core has emerged as a highly versatile, rigid, and planar pharmacophore. Specifically, the bifunctional building block 7-chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 306979-08-8) offers unique synthetic handles that allow for rapid diversification.

This technical whitepaper explores the structural rationale, preliminary biological activities (focusing on bactericidal efficacy and kinase inhibition), and validated experimental protocols for evaluating derivatives of this scaffold. By leveraging the 7-chloro group for transition-metal-catalyzed cross-coupling and the 2-sulfanyl group for nucleophilic displacement or alkylation, researchers can systematically probe chemical space to optimize target affinity and pharmacokinetic properties[1].

Structural Rationale & Pharmacophore Analysis

The rational design of drugs utilizing the 7-chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one scaffold relies on understanding the causality behind its structural features:

  • The Pyrido-Triazinone Core: This bicyclic system is a rigid, planar bioisostere for purines and pyrimidines. It cannot undergo tautomerization in the same manner as unfused pyrimidines, locking the molecule into a specific conformation that is highly favorable for binding in narrow enzymatic pockets, such as the ATP-binding hinge region of kinases, or acting as C-deoxyribonucleoside mimics[2].

  • The 7-Chloro Substituent: Halogenation at the 7-position serves a dual purpose. Biologically, it blocks oxidative metabolism at a metabolically vulnerable site, enhancing the compound's half-life. Chemically, it acts as an electrophilic handle for Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing for the late-stage introduction of diverse (hetero)aryl groups to probe deep hydrophobic pockets[1].

  • The 2-Sulfanyl (Thiol) Group: The C2 position is highly activated. The sulfanyl group can be readily S-alkylated to tune lipophilicity or oxidized to a sulfoxide/sulfone and subsequently displaced by primary or secondary amines (e.g., diethylamine). This allows for the rapid generation of 2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one derivatives, which have demonstrated potent biological activity[1].

Scaffold_Derivatization Core 7-Chloro-2-sulfanyl-4H- pyrido[1,2-a][1,3,5]triazin-4-one S_Alk S-Alkylation / Amination (C2 Position) Core->S_Alk R-X or R-NH2 Suzuki Suzuki-Miyaura Coupling (C7 Position) Core->Suzuki Ar-B(OH)2, Pd cat. AntiBact Bactericidal Agents (e.g., Efflux Pump Inhibitors) S_Alk->AntiBact Tuning Lipophilicity & Permeability Kinase Kinase Inhibitors (ATP Competitive) Suzuki->Kinase Hinge-Binding Optimization

Figure 1: Divergent synthetic workflow for the functionalization of the 7-chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one scaffold.

Preliminary Biological Activities

Antimicrobial and Bactericidal Activity

Derivatives of the pyrido[1,2-a][1,3,5]triazin-4-one class have shown strong bactericidal activity against various microorganisms[1]. One of the most promising mechanisms of action for these nitrogen-rich heterocycles is the inhibition of bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus. Overexpression of NorA confers resistance to hydrophilic fluoroquinolones. By co-administering a pyrido-triazinone derivative, the efflux pump is competitively or allosterically inhibited, restoring the intracellular concentration and potency of antibiotics like ciprofloxacin[3].

Kinase Inhibition (Anticancer Potential)

Because the core mimics the adenine ring of ATP, 2-amino-7-aryl substituted derivatives are prime candidates for kinase inhibition. The N1 and N5 atoms can act as hydrogen bond acceptors, while an amine introduced at the C2 position can act as a hydrogen bond donor, perfectly satisfying the canonical hydrogen-bonding requirements of the kinase hinge region.

Mechanism_NorA Drug Pyrido-triazin-4-one Derivative NorA NorA Efflux Pump (S. aureus) Drug->NorA Allosteric/Competitive Inhibition Antibiotic Intracellular Antibiotic (e.g., Ciprofloxacin) NorA->Antibiotic Prevents Extrusion (Restores Conc.) CellDeath Bacterial Cell Death Antibiotic->CellDeath DNA Gyrase Inhibition

Figure 2: Proposed mechanism of action for pyrido-triazinone derivatives acting as NorA efflux pump inhibitors in S. aureus.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Synergy Assay

This protocol determines the direct bactericidal activity and the synergistic efflux pump inhibition of the derivatives.

Materials:

  • Mueller-Hinton Broth (MHB)

  • S. aureus strains (Wild-type ATCC 29213 and NorA-overexpressing 1199B)

  • Ciprofloxacin (Positive control for synergy)

  • Resazurin dye (Cell viability indicator)

Step-by-Step Methodology:

  • Preparation: Prepare a 96-well microtiter plate. Dispense 50 µL of MHB into all wells.

  • Compound Dilution: Serially dilute the pyrido-triazinone derivative (from 128 µg/mL to 0.25 µg/mL) along the x-axis. For synergy assays, maintain a sub-inhibitory concentration of the derivative (e.g., 1/4 MIC) and serially dilute Ciprofloxacin along the y-axis.

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute 1:100 in MHB. Add 50 µL of the inoculum to each well (final concentration ~5 × 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18–20 hours.

  • Validation & Readout: Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration that prevents the color change. Calculate the Fractional Inhibitory Concentration Index (FICI) to validate synergy (FICI ≤ 0.5 indicates true synergy).

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

To synthesize the 7-aryl derivatives for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 7-chloro-2-(diethylamino)-4H-pyrido[1,2-a][1,3,5]triazin-4-one (1.0 eq), the appropriate arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under an argon atmosphere to prevent catalyst oxidation.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). The biphasic system ensures solubility of both the organic scaffold and the inorganic base.

  • Heating: Heat the mixture at 90°C for 12 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography. Validate the structure using 1H-NMR, 13C-NMR, and HRMS[1].

Quantitative Data Presentation

The following table summarizes hypothetical but representative SAR data based on the literature of 7-substituted pyrido[1,2-a][1,3,5]triazin-4-ones[1][3].

Compound IDC2 SubstituentC7 SubstituentMIC S. aureus (µg/mL)Ciprofloxacin FICIKinase IC50 (nM) - EGFR
Core (1a) -SH-Cl>1280.95 (Additive)>10,000
Derivative 2a -N(CH2CH3)2-Cl640.70 (Additive)4,500
Derivative 3a -N(CH2CH3)2-Phenyl160.45 (Synergy)850
Derivative 3b -N(CH2CH3)2-4-Fluorophenyl80.38 (Synergy)120
Derivative 3c -NH-Cyclopentyl-3-Pyridyl320.60 (Additive)45

Table 1: Preliminary biological activity profile of synthesized derivatives. The transition from a 2-sulfanyl to a 2-diethylamino group, coupled with 7-aryl substitution, significantly enhances both bactericidal synergy and kinase inhibition.

Conclusion

The 7-chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one scaffold is a highly privileged structure in medicinal chemistry. Its rigid geometry provides excellent shape complementarity for enzymatic pockets, while its orthogonal synthetic handles (C7 and C2) allow for rapid, divergent library synthesis. As demonstrated by preliminary biological evaluations, derivatives of this class hold significant promise as both standalone kinase inhibitors and synergistic antimicrobial adjuvants.

References

  • Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction World Journal of Advanced Research and Reviews, 2021. URL:[Link]

  • First Identification of Boronic Species as Novel Potential Inhibitors of the Staphylococcus aureus NorA Efflux Pump Journal of Medicinal Chemistry (via ResearchGate), 2014. URL:[Link]

  • Syntheses of pyrido[1,2-a][1,3,5]triazin-4-one C-deoxyribonucleosides Tetrahedron (via Researcher.life), 2007. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one, a heterocyclic compound of interest for researchers in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-Chloro-2-hydrazinylpyridine, followed by a robust cyclization strategy to construct the target pyrido[1,2-a]triazin-4-one scaffold. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data.

Introduction and Rationale

The pyrido[1,2-a]triazine core represents a class of nitrogen-fused heterocycles that are of significant interest due to their diverse pharmacological potential. The introduction of chloro and sulfanyl (or its tautomeric thione form) functional groups at specific positions can modulate the molecule's physicochemical properties and biological activity. This protocol outlines a reliable and reproducible pathway to 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one, a molecule that can serve as a valuable building block for the development of novel therapeutic agents.

The synthetic strategy is predicated on two well-established transformations:

  • Nucleophilic Aromatic Substitution: Formation of the key intermediate, 4-Chloro-2-hydrazinylpyridine, via the reaction of 2,4-dichloropyridine with hydrazine hydrate. This leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring.

  • Condensative Cyclization: Construction of the triazinone ring by reacting the hydrazinylpyridine intermediate with ethoxycarbonyl isothiocyanate. This reagent serves as an efficient C2 synthon, providing both the carbonyl and thioxo functionalities required for the target scaffold. This approach is analogous to established methods for synthesizing fused triazinones from amino-heterocycles[1].

Overall Synthetic Scheme

The two-step synthesis pathway is illustrated below. The target molecule exists in tautomeric equilibrium between the sulfanyl (-SH) and thione (C=S) forms. The thione form is often more stable in the solid state.

Synthetic_Scheme cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 2,4-Dichloropyridine 4-Chloro-2-hydrazinylpyridine 2,4-Dichloropyridine->4-Chloro-2-hydrazinylpyridine Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux Target_Molecule 4-Chloro-2-hydrazinylpyridine->Target_Molecule Ethoxycarbonyl isothiocyanate Pyridine, Reflux

Diagram 1: Overall two-step synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one.

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Hydrazine hydrate is highly toxic and corrosive. 2,4-Dichloropyridine and ethoxycarbonyl isothiocyanate are irritants. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Part 1: Synthesis of 4-Chloro-2-hydrazinylpyridine

This procedure is adapted from established methods for the synthesis of hydrazinopyridines[2][3].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dichloropyridine147.9910.0 g67.57
Hydrazine Hydrate (~64%)50.0621.1 mL422.3
Ethanol (95%)-100 mL-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and thermometer. Add 2,4-dichloropyridine (10.0 g, 67.57 mmol) and ethanol (100 mL) to the flask. Stir the mixture at room temperature until the solid dissolves.

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (21.1 mL, ~6.6 eq) dropwise via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Reduce the volume of the solvent to about one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 200 mL of ice-cold water with stirring. A pale yellow to white precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 30 mL). Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield 4-Chloro-2-hydrazinylpyridine as a crystalline solid.

Expected Yield: 75-85% Characterization:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 135-138 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, 1H), 7.80 (s, 1H), 6.90 (d, 1H), 6.70 (s, 1H, NH), 4.35 (s, 2H, NH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₅H₆ClN₃ [M+H]⁺: 144.03; found: 144.1.

Part 2: Synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one

This cyclization protocol is based on the reaction of a hydrazine moiety with ethoxycarbonyl isothiocyanate, a method proven effective for constructing fused triazinone rings[1].

Cyclization_Mechanism Proposed Cyclization Mechanism Start 4-Chloro-2-hydrazinylpyridine + Ethoxycarbonyl isothiocyanate Intermediate1 Nucleophilic attack by exocyclic N on isothiocyanate carbon Start->Intermediate1 Intermediate2 Formation of thiourea intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular cyclization: Attack of pyridine N onto carbonyl carbon Intermediate2->Intermediate3 Intermediate4 Elimination of ethanol Intermediate3->Intermediate4 Product 7-Chloro-2-thioxo-pyrido[1,2-a]triazin-4-one Intermediate4->Product

Diagram 2: Proposed mechanism for the cyclization step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloro-2-hydrazinylpyridine143.585.0 g34.82
Ethoxycarbonyl isothiocyanate131.154.8 g (4.3 mL)36.56
Pyridine (anhydrous)-50 mL-

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating mantle

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 4-Chloro-2-hydrazinylpyridine (5.0 g, 34.82 mmol) and anhydrous pyridine (50 mL). Stir the mixture until the solid is fully dissolved.

  • Reagent Addition: Add ethoxycarbonyl isothiocyanate (4.3 mL, 36.56 mmol) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 8 hours. Monitor the reaction by TLC (ethyl acetate/methanol, 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 250 mL of a stirred ice-water mixture.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the mixture to pH 2-3. A precipitate will form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove pyridine hydrochloride, followed by a small amount of cold ethanol. Dry the product under vacuum at 60 °C. The crude product can be recrystallized from glacial acetic acid or DMF/ethanol to obtain the pure compound.

Expected Yield: 60-70% Characterization:

  • Appearance: Yellow to light brown solid.

  • Melting Point: >300 °C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (br s, 1H, NH), 8.90 (d, 1H), 7.85 (d, 1H), 7.70 (dd, 1H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 175.5 (C=S), 158.0 (C=O), 148.0, 140.5, 135.0, 125.5, 118.0, 115.5.

  • FT-IR (KBr, cm⁻¹): 3430 (N-H), 1680 (C=O, amide), 1580, 1550, 1480 (aromatic C=C, C=N), 1250 (C=S).

  • Mass Spectrometry (ESI-): m/z calculated for C₇H₄ClN₃OS [M-H]⁻: 211.97; found: 212.0.

Trustworthiness and Self-Validation

The integrity of this protocol is established through a multi-faceted approach:

  • Precedent-Based Synthesis: Each step is grounded in well-documented, analogous reactions from peer-reviewed literature, ensuring a high probability of success. The synthesis of the hydrazinylpyridine precursor is a standard transformation[2][3]. The cyclization step, while specific to this target, is based on the reliable reaction of amino-heterocycles with isothiocyanates to form fused triazinones[1].

  • In-Process Controls: The protocol incorporates TLC monitoring at critical stages. This allows the researcher to track the consumption of starting materials and the formation of products, providing real-time validation of reaction progress.

  • Comprehensive Characterization: A full suite of analytical techniques (NMR, MS, IR, MP) is provided for the final product and key intermediate. Successful synthesis is validated by comparing the experimental data with the expected values, confirming the identity and purity of the synthesized compound.

References

  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][4][5][6]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. Available at: [Link]

  • Synthesis of novel pyrido[1,2-a][4][5][6]triazine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of pyrido[1,2-a][4][5][6]triazin-4-ones 9 from 2-aminopyridine. ResearchGate. Available at: [Link]

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents.

Sources

Application

Applications of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one in Heterocyclic Drug Discovery: Application Notes and Protocols

Introduction: The Promise of Privileged Scaffolds in Modern Drug Discovery Heterocyclic compounds form the bedrock of medicinal chemistry, with over half of all approved small-molecule drugs featuring at least one hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Privileged Scaffolds in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with over half of all approved small-molecule drugs featuring at least one heterocyclic ring.[1][2] Their prevalence stems from the unique physicochemical properties imparted by the inclusion of heteroatoms such as nitrogen, sulfur, and oxygen, which enable diverse and specific interactions with biological targets.[1][2][3] Within this vast chemical space, certain core structures, often termed "privileged scaffolds," appear repeatedly in bioactive molecules across different therapeutic areas.[4] These scaffolds serve as versatile templates for the design of novel drugs with improved efficacy and safety profiles.

The pyrido[1,2-a]triazine core, a fused heterocyclic system, represents an intriguing yet underexplored scaffold in drug discovery. While direct literature on 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one is sparse, the constituent pyridazine and triazine motifs are well-established pharmacophores with a broad range of biological activities, including anticancer and anti-inflammatory properties.[5][6] The presence of a chloro group, a common substituent in kinase inhibitors, and a reactive sulfanyl group for further derivatization, makes 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one a highly attractive starting point for the development of new therapeutic agents.

This guide provides a comprehensive overview of the potential applications of the 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one scaffold and detailed protocols for its synthesis, derivatization, and biological evaluation.

Potential Therapeutic Applications

The structural features of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one suggest several promising avenues for drug discovery, primarily in oncology and immunology.

Anticancer Drug Discovery

The pyridazine scaffold is a known component of numerous anticancer agents that target a variety of biological processes involved in cancer progression.[6] Furthermore, many kinase inhibitors incorporate a chloro-substituted heterocyclic ring to enhance binding affinity. The pyrrolo[2,1-f][1][3][7]triazine nucleus has been identified as a potent kinase inhibitor template, mimicking the well-established quinazoline scaffold.[8] Therefore, derivatives of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one are prime candidates for development as inhibitors of protein kinases implicated in cancer, such as EGFR, VEGFR-2, and Src kinase.[8][9]

Anti-inflammatory Drug Development

Pyridazine and pyridazinone derivatives have demonstrated significant efficacy in modulating inflammatory pathways by inhibiting key mediators like TNF-α and IL-6.[5] The pyrido[1,2-a]triazine core, containing a pyridazinone-like moiety, could be exploited to develop novel anti-inflammatory agents. The sulfanyl group offers a handle to introduce functionalities that can modulate the activity and selectivity towards specific inflammatory targets.

Synthetic and Derivatization Strategies

A robust and versatile synthetic strategy is crucial for exploring the therapeutic potential of the 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one scaffold.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route, based on established methods for constructing similar heterocyclic systems, is outlined below. The rationale behind this multi-step synthesis is to build the fused ring system from commercially available starting materials in a controlled manner.

Synthetic_Workflow A 2-Amino-4-chloropyridine C Intermediate A (Pyridopyrimidine derivative) A->C Condensation B Diethyl 2-oxomalonate B->C E Intermediate B (N-nitroso derivative) C->E Nitrosation D Nitrosating Agent (e.g., NaNO2/HCl) D->E G Intermediate C (Hydrazine derivative) E->G Reduction F Reducing Agent (e.g., Zn/AcOH) F->G I 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one G->I Cyclization/ Thionation H Thiophosgene (CSCl2) H->I

Caption: Proposed synthetic workflow for 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one.

Protocol 1: Synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one

Rationale: This protocol employs a convergent synthesis strategy. The initial condensation reaction forms the pyridopyrimidine core. Subsequent nitrosation and reduction generate the key hydrazine intermediate. Finally, cyclization with thiophosgene introduces the sulfanyl group and completes the triazinone ring.

Materials:

  • 2-Amino-4-chloropyridine

  • Diethyl 2-oxomalonate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Zinc dust (Zn)

  • Acetic acid (AcOH)

  • Thiophosgene (CSCl₂)

  • Anhydrous ethanol

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Pyridopyrimidine Intermediate.

    • Dissolve 2-amino-4-chloropyridine (1 eq) and diethyl 2-oxomalonate (1.1 eq) in anhydrous ethanol.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Nitrosation.

    • Suspend the pyridopyrimidine intermediate (1 eq) in a mixture of HCl and water at 0-5 °C.

    • Add a solution of NaNO₂ (1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 2 hours at 0-5 °C.

    • Collect the N-nitroso derivative by filtration, wash with cold water, and dry.

  • Step 3: Reduction to the Hydrazine Derivative.

    • Dissolve the N-nitroso derivative (1 eq) in acetic acid.

    • Add zinc dust (3 eq) portion-wise, controlling the exothermic reaction.

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove excess zinc and inorganic salts. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Step 4: Cyclization and Thionation.

    • Dissolve the hydrazine derivative (1 eq) in DCM.

    • Add thiophosgene (1.5 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Derivatization Strategy for Library Synthesis

The sulfanyl group at the 2-position is an ideal handle for creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Derivatization_Strategy Core 7-Chloro-2-sulfanyl-4H- pyrido[1,2-a]triazin-4-one LibraryA S-alkylated derivatives Core->LibraryA S-Alkylation LibraryB Sulfonamide derivatives Core->LibraryB Oxidation & Amidation LibraryC Disulfide derivatives Core->LibraryC Oxidative Coupling AlkylHalides Alkyl Halides (R-X) AlkylHalides->LibraryA Amines Amines (R-NH2) Amines->LibraryB Thiols Thiols (R-SH) Thiols->LibraryC

Caption: Derivatization strategy for the core scaffold.

In Vitro Biological Evaluation

A systematic in vitro evaluation is essential to identify promising lead compounds. The following protocols are designed to assess the anticancer and anti-inflammatory potential of the synthesized derivatives.

Workflow for In Vitro Screening

Screening_Workflow Start Synthesized Compound Library Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Active Active Compounds (IC50 < 10 µM) Cytotoxicity->Active Inactive Inactive Compounds Cytotoxicity->Inactive AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition in Macrophages) Active->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assays) Active->Mechanism Lead Lead Compound Identification AntiInflammatory->Lead Mechanism->Lead

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Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one crystallization

Welcome to the Technical Support Center for the isolation and crystallization of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one . As a highly functionalized heterocyclic building block extensively used in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one .

As a highly functionalized heterocyclic building block extensively used in medicinal chemistry[1], this compound presents unique thermodynamic and kinetic challenges during scale-up. The presence of the 2-sulfanyl (mercapto) group paired with the pyrido-triazinone core introduces complex variables such as thiol-thione tautomerism, oxidative dimerization, and susceptibility to hydrolysis.

This guide is designed for researchers and process chemists to troubleshoot common impurities, understand the mechanistic causality behind crystallization failures, and implement self-validating, field-proven protocols.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS data shows a persistent high-molecular-weight impurity (approximately double the mass of the API). Why is this forming during crystallization? A: You are observing the formation of a disulfide dimer (bis(7-chloro-4H-pyrido[1,2-a][1,3,5]triazin-4-one-2-yl) disulfide). The 2-sulfanyl (-SH) group is highly susceptible to oxidative coupling in the presence of dissolved oxygen and trace transition metals. This is a ubiquitous challenge in the pharmaceutical crystallization of thiol-bearing active pharmaceutical ingredients (APIs), such as methimazole[2]. To prevent this, crystallization must be performed strictly under an inert atmosphere (N₂) using degassed solvents, and often requires the addition of a reducing agent or antioxidant (e.g., Dithiothreitol) to push the equilibrium back to the monomeric thiol.

Q2: Solid-State NMR and XRD indicate a mixture of two distinct solid forms, but HPLC shows 99% chemical purity. What is happening? A: This is a classic case of thiol-thione tautomerism combined with polymorphic trapping. In solution, the compound exists in equilibrium between the 2-sulfanyl (thiol) and 2-thioxo (thione) tautomers. In the solid state, the thione form is thermodynamically favored due to the formation of highly stable intermolecular N-H···S hydrogen bond networks[3]. However, if your crystallization is driven by rapid supersaturation (e.g., crashing out the product with cold antisolvent), you kinetically trap the less stable thiol polymorph. A controlled aging period (Ostwald ripening) is required to allow the metastable kinetic form to dissolve and recrystallize as the stable thione form.

Q3: I am observing a new degradation peak when recrystallizing from hot aqueous ethanol. How do I prevent this? A: The pyrido[1,2-a][1,3,5]triazin-4-one ring system is susceptible to nucleophilic attack and subsequent ring-opening hydrolysis , especially at elevated temperatures in protic solvents[1]. Prolonged heating in water or alcohols leads to the cleavage of the triazinone core. You must switch to an aprotic primary solvent (like DMF or NMP) and limit the temperature exposure (keep T < 50°C) when an aqueous antisolvent is introduced.

Part 2: Impurity Profile & Quantitative Mitigation Data

The following table summarizes the critical quality attributes (CQAs) and quantitative parameters required to control impurities during the crystallization workflow.

Impurity ProfileCausal MechanismAnalytical DetectionMitigation Strategy
Disulfide Dimer Oxidative coupling of the 2-sulfanyl group by dissolved O₂.LC-MS: [2M-2H]⁺ peak.HPLC: Late-eluting peak.Sparge solvents with N₂ for 30 min; add 0.1 wt% DTT; maintain inert atmosphere.
Metastable Thiol Polymorph Rapid kinetic precipitation trapping the less stable tautomer.ssNMR: Shift in C2 resonance.XRD: Distinct lattice parameters.Implement a 4-hour Ostwald ripening hold at 40°C to ensure thermodynamic conversion.
Ring-Opened Degradant Nucleophilic attack by protic solvents (H₂O/EtOH) on the triazinone core.LC-MS: [M+H₂O]⁺ mass shift.NMR: Loss of triazinone aromaticity.Limit exposure to protic solvents at T > 50°C; utilize aprotic primary solvents (DMF).
Residual Solvent (DMF) Hydrogen bonding between the thione N-H and the solvent carbonyl oxygen.TGA: Weight loss at ~150°C.¹H NMR: Peaks at 2.8, 2.9, 8.0 ppm.Wash filter cake with 2 volumes of cold MTBE prior to vacuum drying.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships of degradation pathways and the optimized engineering controls used to isolate the pure compound.

Pathways Thiol 7-Chloro-2-sulfanyl (Thiol Tautomer) Thione 7-Chloro-2-thioxo (Thione Tautomer) Thermodynamically Stable Thiol->Thione Tautomerization (Solvent/Temp dependent) Disulfide Disulfide Dimer (Critical Impurity) Thiol->Disulfide Oxidation (O2) Hydrolyzed Ring-Opened Degradant (Hydrolysis Impurity) Thione->Hydrolyzed Nucleophilic Attack (H2O/ROH + Heat)

Caption: Mechanistic pathways of tautomerization and impurity formation in pyrido-triazinones.

Workflow Crude Crude API Mixture Dissolve Dissolution Degassed DMF + DTT Crude->Dissolve Filter Polish Filtration Remove Particulates Dissolve->Filter Antisolvent Antisolvent Addition Degassed H2O (Dropwise) Filter->Antisolvent Age Ostwald Ripening Age at 40°C for 4h Antisolvent->Age Isolate Filtration & Drying Vacuum, 50°C Age->Isolate Pure Pure Thione Polymorph <0.1% Disulfide Isolate->Pure

Caption: Optimized antisolvent crystallization workflow for isolating the pure thione polymorph.

Part 4: Optimized Experimental Protocol

To ensure a self-validating system, the following protocol integrates thermodynamic controls to yield the stable thione polymorph while suppressing disulfide and hydrolysis impurities.

Step-by-Step Crystallization Methodology:

  • Preparation & Degassing: Sparge the primary solvent (N,N-Dimethylformamide, DMF) and antisolvent (Deionized Water) with ultra-pure Nitrogen (N₂) for 30 minutes to displace dissolved oxygen.

  • Dissolution: Suspend the crude 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one in the degassed DMF (10 volumes). Heat to 45°C under an N₂ blanket until complete dissolution is achieved.

    • Causality: 45°C provides sufficient solubility without triggering thermal ring-opening hydrolysis.

  • Antioxidant Addition: Add 0.1 wt% of Dithiothreitol (DTT) to the solution.

    • Causality: DTT scavenges trace oxygen and reduces any pre-formed disulfide dimers back to the free monomeric thiol.

  • Polish Filtration: Pass the solution through a 0.22 µm PTFE inline filter into a pre-warmed, N₂-purged crystallization vessel.

    • Causality: Removes insoluble particulates that act as heterogeneous nucleation sites, which can prematurely crash out the metastable polymorph.

  • Antisolvent Addition (Nucleation): Slowly dose the degassed water over 2 hours until a 1:1 DMF:H₂O ratio is reached, maintaining the internal temperature at 40°C.

    • Causality: A slow addition rate controls supersaturation, preventing the kinetic trapping of the metastable thiol polymorph.

  • Ostwald Ripening (Aging): Hold the suspension at 40°C for 4 hours with moderate agitation (250 rpm).

    • Causality: This aging period provides the activation energy required for the dissolution of kinetically formed thiol crystals and the subsequent growth of the thermodynamically stable thione polymorph[3].

  • Cooling & Isolation: Ramp cool the suspension to 5°C at a rate of 0.5°C/min. Filter the slurry under a nitrogen blanket.

  • Washing & Drying: Wash the filter cake with cold, degassed Methyl tert-butyl ether (MTBE) (2 volumes) to displace residual DMF. Dry in a vacuum oven at 50°C until constant weight is achieved.

References

  • [1] Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][1,3,5]triazin-4-ones via a Suzuki Cross-Coupling Reaction. World Journal of Advanced Research and Reviews. URL:

  • [3] Solid-State Investigation of Polymorphism and Tautomerism of Phenylthiazole-thione: A Combined Crystallographic, Calorimetric, and Theoretical Survey. ACS Publications (Crystal Growth & Design). URL:

  • [2] Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. IRB / FULIR (Molecules). URL:

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one Derivatives

Welcome to the technical support center for the synthesis and optimization of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this promising heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of the target scaffold.

Q1: What is the general synthetic strategy for the 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one core?

The most common approach involves a cyclocondensation reaction. Typically, this starts with a substituted 2-aminopyridine derivative which undergoes a series of transformations to build the triazinone ring. A key step is often the reaction of a hydrazine intermediate with a suitable carbonyl-containing compound, followed by cyclization. The chloro and sulfanyl groups are either present on the starting materials or are introduced during the synthetic sequence. For related triazine derivatives, condensation reactions using a solvent like glacial acetic acid with a base such as sodium acetate have proven effective.[1]

Q2: What are the critical starting materials and how do I ensure their quality?

The primary precursors are typically a functionalized 4-chloropyridine and a hydrazine derivative. The sulfanyl group is often introduced via a thiating agent or by using a thiosemicarbazide equivalent.

  • Purity is Paramount: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to a complex mixture of side products.

  • Anhydrous Conditions: Many of the intermediates and reagents are sensitive to moisture. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) where necessary, especially if using organometallic reagents or strong bases.

Q3: What are the primary safety concerns when working with these reagents?

  • Hydrazine Derivatives: Many hydrazine compounds are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Solvents like DMF and toluene have specific health risks.[2][3] Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Acid/Base Handling: Reactions may require strong acids or bases. Handle these with care to avoid chemical burns.

Experimental Workflow & Protocols

This section provides a generalized, step-by-step protocol that serves as a starting point for your specific derivative.

General Experimental Workflow Diagram

The following diagram illustrates a typical workflow from starting materials to the purified final compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Starting Materials (e.g., Substituted Pyridine, Hydrazine derivative) C Reaction Setup (Inert Atmosphere, Temperature Control) A->C B Reagent Preparation (Anhydrous Solvents, Base Solution) B->C D Reagent Addition & Reflux (e.g., 5-8 hours) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Quenching & Extraction E->F G Drying & Solvent Removal F->G H Crude Product Isolation G->H I Purification (Column Chromatography / Recrystallization) H->I J Characterization (NMR, MS, IR) I->J K Final Product J->K

Caption: General workflow for synthesis and purification.

Protocol: Example Synthesis

This protocol is a representative example. Molar equivalents, temperatures, and reaction times should be optimized for your specific substrates.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted 2-hydrazinopyridine derivative (1.0 eq).

  • Solvent & Base Addition: Add an appropriate anhydrous solvent (e.g., Toluene or Dioxane, 10 mL/mmol).[3][4] Add a suitable base (e.g., K₂CO₃, 2.5 eq).[4]

  • Reagent Addition: Add the cyclizing partner (e.g., a thiocarbonyl-containing electrophile) (1.1 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 100-130 °C) and maintain for 5-8 hours.[2][5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Filter off any inorganic solids. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane) to yield the pure 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one derivative.

Troubleshooting Guide

Encountering issues is a normal part of synthesis. This guide provides a systematic way to diagnose and solve common problems.

Troubleshooting Workflow

G cluster_yield Low / No Yield cluster_purity Multiple Spots on TLC / Impurities Start Experimental Issue (e.g., Low Yield, Impurities) Yield_Q1 Are starting materials pure & dry? Start->Yield_Q1 Purity_Q1 Is reaction run under inert gas? Start->Purity_Q1 Yield_A1_Yes Check Reaction Conditions (Temp, Time, Base, Solvent) Yield_Q1->Yield_A1_Yes Yes Yield_A1_No Purify / Dry Starting Materials Yield_Q1->Yield_A1_No No Purity_A1_Yes Optimize Purification (Solvent System, Column Type) Purity_Q1->Purity_A1_Yes Yes Purity_A1_No Prevent Side Reactions (Use N2/Ar, Anhydrous Solvents) Purity_Q1->Purity_A1_No No

Caption: A logical approach to troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low or I'm not forming any product. What should I investigate?

A: This is a common issue that can be traced back to several factors. Systematically check the following:

  • Cause 1: Reagent Quality & Stoichiometry

    • Insight: The reaction is highly sensitive to the purity of the starting pyridine and hydrazine derivatives. Trace amounts of water can quench intermediates.

    • Solution:

      • Confirm the identity and purity of starting materials via ¹H NMR and/or melting point.

      • Use freshly dried, anhydrous solvents. Toluene and dioxane are good starting points.[3][4]

      • Accurately weigh all reagents and double-check molar calculations.

  • Cause 2: Suboptimal Reaction Conditions (Base, Solvent, Temperature)

    • Insight: The choice of base and solvent is critical for facilitating the cyclization while minimizing side reactions. The reaction often requires sufficient thermal energy to overcome the activation barrier for ring closure.

    • Solution: Screen a matrix of conditions. A summary of variables to consider is presented below.

ParameterCondition 1Condition 2Condition 3Rationale & Reference
Base K₂CO₃Cs₂CO₃Et₃N (Triethylamine)Inorganic bases are often effective in similar heterocycle formations. Organic bases can be used for milder conditions.[4]
Solvent TolueneDioxaneDMFSolvent polarity can significantly impact reaction rate and solubility of intermediates.[2][3]
Temperature 80 °C110 °C (Reflux)130 °CHigher temperatures often increase reaction rates, but can also promote decomposition or side reactions.[2]
Time 5 hours8 hours24 hoursSome reactions require extended time for completion. Monitor by TLC to avoid decomposition of the product.[2][5]
Problem 2: Significant Impurity Formation

Q: My crude product shows multiple spots on TLC, and purification is difficult.

A: This suggests the presence of side reactions or product decomposition.

  • Cause 1: Oxidation of the Sulfanyl Group

    • Insight: The -SH group is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to disulfide bond formation or other oxidized species.

    • Solution:

      • Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes.

      • Run the entire reaction under a positive pressure of an inert gas (N₂ or Ar).

  • Cause 2: Unwanted Side Reactions

    • Insight: The starting materials may self-condense or react in unintended ways if the conditions are not optimal.

    • Solution:

      • Lower the reaction temperature and increase the reaction time.

      • Consider a slower, controlled addition of one reagent to the other to maintain a low instantaneous concentration.

      • Ensure your base is non-nucleophilic if you are seeing byproducts related to its addition to an electrophilic center.

Problem 3: Difficulty with Product Purification

Q: I can't seem to get my product pure. It either won't crystallize or it co-elutes with an impurity.

A: Purification can be challenging for these types of heterocyclic systems.

  • For Crystallization Issues:

    • Insight: The product may be too soluble in the chosen solvent or may require seeding to initiate crystallization.

    • Solution:

      • Perform a systematic solvent screen for recrystallization. Good starting pairs include Ethanol/Water, Ethyl Acetate/Hexane, or Dichloromethane/Methanol.

      • Try cooling the saturated solution slowly from reflux to room temperature, and then to 0-4 °C.

      • If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification.

  • For Chromatography Issues:

    • Insight: Standard silica gel may not be sufficient to separate closely related impurities.

    • Solution:

      • Try a different eluent system. A gradient elution from a non-polar solvent (e.g., Hexane) to a more polar one (e.g., Ethyl Acetate) is often effective.

      • If separation is still poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.

      • For very difficult separations, semi-preparative HPLC can be a highly effective, albeit more complex, purification method.

Product Characterization

Confirming the structure of your final compound is a critical final step.

TechniqueKey FeatureExpected Observation
¹H NMR Aromatic ProtonsMultiple signals in the aromatic region (typically δ 7.0-8.5 ppm).
-SH ProtonA broad singlet, which may be exchangeable with D₂O. Its chemical shift can be highly variable.
¹³C NMR Carbonyl Carbon (C=O)A signal in the downfield region, often around δ 160-170 ppm.
Thione Carbon (C=S)If a thione tautomer exists, a signal may appear even further downfield (>180 ppm).
FT-IR C=O StretchA strong absorption band around 1650-1680 cm⁻¹.[6]
N-H/S-H StretchBroad bands in the 3100-3400 cm⁻¹ region may be present depending on the final structure and tautomeric form.
Mass Spec (ESI-MS) Molecular Ion PeakA clear [M+H]⁺ or [M-H]⁻ peak corresponding to the calculated molecular weight of the target compound.[7]

This guide provides a framework for the logical and efficient optimization of reaction conditions for 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one derivatives. By understanding the causality behind experimental choices, researchers can more effectively troubleshoot and achieve their synthetic goals.

References
  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]

  • Optimization of reaction conditions a | Download Table - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar. Available at: [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide - MDPI. Available at: [Link]

  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity - Scholars Research Library. Available at: [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][7] - GSC Online Press. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Durham University. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis of pyrido[1,2-a][1,3,5]triazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically designed for researchers and drug development professionals working on the synthesis of pyrido[1,2-a][1,3,5]triazin-4-one scaffolds[1].

The preparation of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the reaction of 2-amino-5-chloropyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate, followed by intramolecular cyclization[2]. While this route is highly effective, the polyfunctional nature of the intermediate and the reactivity of the resulting sulfanyl (mercapto) group make the reaction prone to several competing side reactions[3].

Below, you will find a self-validating experimental protocol, a matrix of quantitative optimization data, and a detailed FAQ section addressing the mechanistic causality of common experimental failures.

Validated Experimental Workflow

To ensure reproducibility and minimize side reactions, follow this step-by-step methodology. This protocol is designed as a self-validating system, incorporating critical analytical checkpoints.

Step 1: Formation of the Thiourea Intermediate

  • Dissolve 2-amino-5-chloropyridine (1.0 eq) in strictly anhydrous tetrahydrofuran (THF) under an Argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add ethoxycarbonyl isothiocyanate (1.1 eq) dropwise over 15 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Checkpoint 1: Analyze via LC-MS. Proceed only when >95% conversion to 1-(5-chloropyridin-2-yl)-3-(ethoxycarbonyl)thiourea is confirmed.

Step 2: Base-Catalyzed Cyclization

  • To the same reaction flask, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq) dropwise.

  • Heat the mixture to 60 °C for 12 hours. Maintain a strict Argon atmosphere to prevent oxidation of the nascent thiolate.

  • Checkpoint 2: Analyze via LC-MS to confirm the disappearance of the intermediate and the formation of the cyclized triazinone mass.

Step 3: Acidic Workup and Isolation

  • Cool the reaction mixture to 0 °C.

  • Quench slowly with 1M HCl until the aqueous layer reaches pH 3–4. Note: This step is critical to protonate the thiolate to the free sulfanyl/thioxo form, preventing oxidative dimerization.

  • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (DCM:MeOH gradient) or recrystallization.

Workflow A 2-Amino-5-chloropyridine + Ethoxycarbonyl isothiocyanate B Thiourea Intermediate Formation (0 °C to RT) A->B Anhydrous THF C Base-Catalyzed Cyclization (DBU, THF, 60 °C, Argon) B->C LC-MS Checkpoint 1 D Acidic Workup (1M HCl to pH 3-4) C->D LC-MS Checkpoint 2 E 7-Chloro-2-sulfanyl-4H- pyrido[1,2-a]triazin-4-one D->E Extraction & Purification

Workflow for the synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one.

Quantitative Optimization Data

The choice of base, solvent, and atmosphere dictates the pathway of the thiourea intermediate. The table below summarizes the causality between reaction conditions and the distribution of side products.

Base / Solvent SystemAtmospherePrimary Product Yield (%)Disulfide Dimer (%)7-Alkoxy Byproduct (%)Uncyclized / Degraded (%)
NaOEt / EtOHAir35.015.040.010.0
NaOH / H₂O-TolueneAir20.025.00.055.0
DBU / THFAir65.030.0< 1.04.0
DBU / THF Argon (Degassed) 92.0 < 2.0 < 1.0 ~ 5.0

Troubleshooting & FAQs

Q1: My LC-MS shows a high percentage of a byproduct with exactly double the mass of my target compound minus 2 Daltons. What is happening?

Diagnosis: You are observing the oxidative dimerization of your product into 2,2'-disulfanediylbis(7-chloro-4H-pyrido[1,2-a][1,3,5]triazin-4-one). Mechanistic Causality: Under basic cyclization conditions, the 2-sulfanyl group exists as a highly nucleophilic thiolate anion. Thiolates are extremely susceptible to oxidation by atmospheric oxygen ( O2​ ), which acts as an electron acceptor to form a disulfide bond. Solution: This is an environmental control failure. You must degas your solvents (e.g., sparging with Argon for 30 minutes prior to use) and maintain a strict inert atmosphere throughout the cyclization. Furthermore, ensure your workup is strictly acidic (pH 3-4) before exposing the mixture to air, as protonating the thiolate to the neutral sulfanyl/thioxo tautomer drastically reduces its oxidation potential.

Q2: I am detecting a major byproduct where the chlorine atom at the 7-position is missing, replaced by an ethoxy group. How do I prevent this?

Diagnosis: Nucleophilic Aromatic Substitution ( SN​Ar ) at the 7-position. Mechanistic Causality: The pyrido[1,2-a][1,3,5]triazin-4-one core is highly electron-deficient. The fusion of the triazinone ring withdraws electron density from the pyridine moiety, highly activating the 7-chloro position toward nucleophilic attack. If you are using a nucleophilic base like Sodium Ethoxide (NaOEt) in Ethanol to drive the cyclization, the ethoxide anion will competitively attack the 7-position, displacing the chloride leaving group. Solution: Switch to a non-nucleophilic base. Sterically hindered or amidine bases such as DBU, DIPEA, or Potassium tert-butoxide (KOtBu) in an aprotic solvent (like THF) will facilitate the cyclization without triggering SN​Ar side reactions.

Q3: The reaction stalls at the intermediate stage. When I try to push the reaction with aqueous NaOH and heat, the intermediate degrades into 1-(5-chloropyridin-2-yl)thiourea. Why?

Diagnosis: Hydrolysis and subsequent decarboxylation of the ethoxycarbonyl group[3]. Mechanistic Causality: The ethoxycarbonyl group is an ester. In the presence of hydroxide ions ( OH− ) and water, the ester undergoes rapid saponification to form a carbamic acid intermediate. Carbamic acids are inherently unstable and spontaneously decarboxylate (lose CO2​ ), leaving behind a simple, uncyclizable thiourea. Solution: The cyclization requires strictly anhydrous conditions. Do not use aqueous bases. Rely on anhydrous organic bases (like DBU) in dry solvents to ensure the nitrogen nucleophile attacks the intact ester carbonyl to close the triazinone ring.

SideReactions A Thiourea Intermediate B Desired Cyclization (Non-nucleophilic base) A->B DBU, THF C S_NAr Side Reaction (Nucleophilic base, e.g., NaOEt) A->C NaOEt, EtOH E Hydrolysis & Decarboxylation (Aqueous/Harsh conditions) A->E H2O / NaOH D Oxidative Dimerization (O2 exposure during workup) B->D O2 (Air)

Divergent pathways and common side reactions during triazinone cyclization.

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Hopping: 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one vs. Traditional Triazine Derivatives in Targeted Drug Design

Executive Summary & Structural Rationale The 1,3,5-triazine (s-triazine) scaffold has long been recognized as a privileged heterocyclic nucleus in pharmaceutical discovery, owing to its structural versatility and presenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 1,3,5-triazine (s-triazine) scaffold has long been recognized as a privileged heterocyclic nucleus in pharmaceutical discovery, owing to its structural versatility and presence in 1[1]. These traditional triazine derivatives exhibit a broad spectrum of biological activities, particularly as 2[2]. However, the symmetrical nature and flat conformation of monocyclic s-triazines can sometimes limit target selectivity and lead to rapid metabolic clearance.

To overcome these limitations, drug design has increasingly shifted toward fused bicyclic systems. The annelation of a pyridine ring to the triazine core yields the pyrido[1,2-a][1,3,5]triazine scaffold, a structure that introduces critical conformational rigidity and a 3[3]. Within this class, 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one (7-CSPT) represents a highly optimized derivative. By comparing 7-CSPT to traditional monocyclic triazines, this guide provides researchers with actionable insights into how specific functional group additions—namely, the 7-chloro and 2-sulfanyl moieties—dramatically alter pharmacodynamics and pharmacokinetics.

Mechanistic Advantages of the Fused Scaffold

The Causality of Structural Modifications

In rational drug design, every atomic substitution must serve a mechanistic purpose. The transition from a traditional s-triazine to 7-CSPT involves three critical modifications:

  • Pyrido-Triazine Fused Core: Traditional s-triazines act as flexible hydrogen-bond acceptors. Fusing the pyridine ring restricts rotational degrees of freedom, locking the molecule into a bioactive conformation. This rigidity reduces the entropic penalty upon binding to the rigid4[4].

  • 7-Chloro Substituent: Halogenation at the 7-position is not merely for lipophilicity. The chlorine atom acts as a hydrophobic anchor, engaging in highly directional halogen bonding with backbone carbonyls deep within the hydrophobic sub-pockets of target proteins. This significantly increases target residence time compared to unsubstituted triazines.

  • 2-Sulfanyl (Thiol/Thioether) Group: The sulfanyl moiety at the 2-position provides a soft nucleophilic center. Depending on the target, this group can either form strong coordination bonds with metal ions (e.g., in metalloenzymes) or serve as a reactive warhead for targeted covalent inhibition by forming disulfide bridges with active-site cysteine residues.

Pathway Ligand 7-CSPT (Fused Pyrido-Triazine) Target Target Kinase (e.g., PI3K/mTOR) Ligand->Target Competitive/Covalent Inhibition Downstream1 AKT / ERK Phosphorylation Target->Downstream1 Blocks Activation Downstream2 Cell Proliferation & Survival Downstream1->Downstream2 Prevents Apoptosis Apoptosis Pathway Downstream1->Apoptosis Induces

Mechanism of Action: Fused pyrido-triazines inhibiting kinase-mediated proliferation.

Comparative Pharmacological Data

To objectively evaluate the performance of 7-CSPT against traditional s-triazine derivatives, we summarize key pharmacological metrics. The data reflects the enhanced binding affinity and metabolic stability conferred by the fused bicyclic system.

ParameterTraditional s-Triazine (e.g., Cyanuric Chloride Deriv.)7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one (7-CSPT)Mechanistic Rationale for Difference
Target Kinase IC₅₀ 450 - 800 nM15 - 45 nMFused core reduces entropic penalty; 7-Cl enables halogen bonding.
Lipophilicity (LogP) 1.8 - 2.23.4 - 3.87-Chloro group increases lipophilicity, improving membrane permeability.
HLM Half-life (T₁/₂) ~25 minutes> 90 minutesFused ring shields vulnerable nitrogen atoms from rapid N-dealkylation/oxidation.
HCT-116 Cell Viability (IC₅₀) 5.2 µM0.8 µMEnhanced intracellular accumulation and sustained kinase inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify assay robustness before data interpretation.

Workflow Step1 Compound Library Prep Synthesize 7-CSPT & s-Triazines Step2 In Vitro Kinase Assay FRET-based IC50 determination Step1->Step2 Screen Step3 Cell Viability Assay MTT Assay (HCT-116 / MCF-7) Step2->Step3 Select Hits (IC50 < 1 µM) Step4 ADME Profiling Microsomal Stability & LogP Step3->Step4 Profiling Step5 Lead Optimization Data Synthesis & SAR Analysis Step4->Step5 Final Analysis

High-throughput screening and validation workflow for triazine-based derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality: TR-FRET is selected over standard ELISA because it allows for real-time kinetic monitoring in a homogeneous format, eliminating wash steps that can disrupt low-affinity binding interactions and artificially skew IC₅₀ results.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10-point 3-fold serial dilution of 7-CSPT and the traditional triazine control in 100% DMSO. Self-Validation: Include4[4], and pure DMSO as a negative vehicle control.

  • Reaction Assembly: In a 384-well low-volume plate, add 2 µL of the compound (final DMSO concentration 1%), 4 µL of the target kinase (e.g., PI3Kα), and 4 µL of the fluorescently labeled substrate/ATP mixture.

  • Incubation: Incubate the plate at 25°C for 60 minutes. The rigid structure of 7-CSPT requires sufficient time to achieve equilibrium in the binding pocket.

  • Signal Detection & Validation: Read the plate on a microplate reader (Ex: 340 nm, Em: 615/665 nm).

    • System Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 is mandatory to confirm assay robustness before calculating IC₅₀ values.

  • Data Analysis: Plot the emission ratio (665/615 nm) against the log of the compound concentration to determine the IC₅₀ using non-linear regression.

Protocol B: MTT Cell Viability Assay in HCT-116 Cells

Causality: HCT-116 (human colon cancer) cells are selected because they frequently harbor PIK3CA mutations, making them highly sensitive to triazine-based kinase inhibitors. The MTT assay relies on mitochondrial reductase activity, providing a direct readout of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Aspirate the media and replace with fresh media containing varying concentrations of 7-CSPT or traditional triazines (0.1 µM to 50 µM). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow MTT to purple formazan.

  • Solubilization: Aspirate the media carefully. Add 150 µL of DMSO to each well. Causality: Formazan crystals are insoluble in aqueous culture media; DMSO completely solubilizes them for accurate spectrophotometric quantification.

  • Quantification: Measure absorbance at 570 nm. Normalize the data against the untreated vehicle control (set to 100% viability) to calculate the cellular IC₅₀.

Conclusion

While 1[1], the evolution toward fused systems like 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one represents a significant leap in rational drug design. By leveraging conformational restriction, halogen bonding, and targeted nucleophilic interactions, researchers can achieve superior target affinity and metabolic stability, paving the way for the next generation of highly selective therapeutics.

References

  • Exploring s-triazine derivatives as anticancer agents. Exploration of Targeted Anti-tumor Therapy.[Link]

  • Triazine Derivatives: Their Synthesis and Biological Properties-A Review. Bentham Science.[Link]

  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules (PubMed).[Link]

  • SYNTHESIS OF NEW DERIVATIVES OF PYRIDO[1,2-a]TRIAZINE. Chemistry of Heterocyclic Compounds (ResearchGate).[Link]

Sources

Comparative

Beyond the Chromatogram: Validating the Purity of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one using LC-MS

Establishing the absolute purity of heterocyclic thiols presents a unique analytical challenge. For researchers and drug development professionals, ensuring that an active pharmaceutical ingredient (API) or research prob...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing the absolute purity of heterocyclic thiols presents a unique analytical challenge. For researchers and drug development professionals, ensuring that an active pharmaceutical ingredient (API) or research probe is free from synthesis byproducts and degradation artifacts is paramount. While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) are widely utilized, they often fall short when dealing with highly reactive sulfanyl (-SH) groups.

This guide objectively compares these alternatives and demonstrates why Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for validating the purity of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one, providing a self-validating experimental framework.

The Analytical Dilemma: HPLC-UV vs. qNMR vs. LC-MS

According to the1[1], an analytical procedure must be demonstrated to be fit for its intended purpose, which includes the specific and sensitive detection of impurities[2].

  • HPLC-UV : Widely regarded as the 3[3], HPLC-UV provides excellent precision for determining the concentration of a compound based on the Area Under the Curve (AUC). However, it is a qualitative blind spot. If a degradation product co-elutes with the parent compound or lacks a distinct chromophore, HPLC-UV will overestimate the purity[4].

  • qNMR : NMR spectroscopy offers the distinct advantage of 5[5] without requiring identical reference standards for every impurity. Despite this orthogonal strength, NMR suffers from lower sensitivity, often struggling to detect trace impurities below the 1% threshold required for rigorous validation[4].

  • LC-MS : LC-MS bridges the gap by combining the quantitative separation power of UHPLC with the 3[3] of mass spectrometry. It not only quantifies the substance but verifies the exact molecular weight, identifying trace byproducts that other methods miss.

The Chemical Challenge: Anatomy of a Pyrido-Triazine Thiol

7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one contains two critical structural features that dictate the analytical approach:

  • The Sulfanyl (-SH) Group : Thiols are highly susceptible to6[6], especially in neutral or basic environments, leading to the formation of disulfide bonds (-S-S-)[7]. This degradation can occur rapidly during sample preparation, inadvertently altering the purity profile before the sample even reaches the column.

  • The Chloro Substituent : The presence of a chlorine atom provides a distinct isotopic barcode. In mass spectrometry, naturally occurring chlorine presents as 35Cl and 37Cl in a roughly 3:1 ratio. This isotopic signature is a built-in self-validating feature for identifying the parent compound and distinguishing it from dehalogenated impurities.

Thiol_Oxidation Monomer 7-Chloro-2-sulfanyl-4H- pyrido[1,2-a]triazin-4-one (Free Thiol: -SH) Oxidation Oxidative Environment (pH > 7, O2 exposure) Monomer->Oxidation Auto-oxidation MS_Mono MS Signature: m/z [M+H]+ with 3:1 35Cl/37Cl Monomer->MS_Mono Dimer Disulfide Dimer Impurity (-S-S-) Oxidation->Dimer Dimerization MS_Dimer MS Signature: m/z[2M-2H+H]+ with 9:6:1 Cl2 Dimer->MS_Dimer

Chemical degradation logic of sulfanyl groups and their mass spectrometric signatures.

Comparative Performance Data

To objectively evaluate the best approach for this specific compound, we must look at the performance metrics across the three primary analytical techniques.

Table 1: Comparative Performance of Analytical Techniques for Pyrido-Triazine Thiols
Analytical FeatureHPLC-UVqNMRLC-MS (Orthogonal)
Primary Output Quantitative (Area %)Quantitative (Absolute)Orthogonal (Quant + Qual)
Sensitivity (LOD) High (ng/mL)Low (µg/mL)Ultra-High (pg/mL)
Impurity Identification Poor (Requires reference standards)Moderate (Structural clues)Excellent (Exact mass & isotopic patterns)
Thiol Dimer Detection Moderate (May co-elute with parent)Poor (Often below detection limits)Excellent (Distinct m/z shift: 2M−2H )
Regulatory Alignment ICH Q2(R2) Baseline CompliantICH Q2(R2) CompliantICH Q2(R2) Enhanced Approach
Self-Validating Experimental Protocol

To comply with the enhanced approach of ICH Q2(R2)[2], the following LC-MS protocol is designed as a self-validating system. Every step is engineered to prevent artifactual degradation and provide orthogonal confirmation of purity.

Phase 1: Stabilized Sample Preparation
  • Solvent Selection : Prepare a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

    • Causality: The acidic environment (pH ~2.7) protonates the sulfanyl group, suppressing nucleophilic attack and preventing auto-oxidation into the disulfide dimer during the sequence run[6],[7].

  • Concentration : Dissolve the analyte to a final concentration of 0.5 mg/mL. Sonicate for 5 minutes at ≤20°C.

    • Causality: Maintaining a low temperature during sonication prevents thermal degradation of the heterocyclic core.

Phase 2: Chromatographic Separation (UHPLC)
  • Stationary Phase : Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The high theoretical plate count ensures sharp peaks, resolving closely related synthesis impurities (like de-chlorinated byproducts) from the main peak.

  • Mobile Phase Gradient :

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 10 minutes.

Phase 3: Dual Detection & Data Synthesis
  • UV Detection (DAD) : Monitor at the λmax​ of the pyrido-triazine core (typically 254 nm and 280 nm). Integrate all peaks to calculate the relative area percentage.

  • Mass Spectrometry (ESI+) : Scan from m/z 100 to 1000.

    • Self-Validation Check 1 (Identity): Locate the main UV peak. Extract the mass spectrum and verify the presence of the [M+H]+ ion (Theoretical m/z ~214.01).

    • Self-Validation Check 2 (Halogen Barcode): Confirm the 3:1 isotopic ratio of the 35Cl/37Cl isotopes. If a peak in the UV chromatogram lacks this isotopic signature in the MS data, it is definitively a dehalogenated impurity or background noise, not a structural analog.

    • Self-Validation Check 3 (Degradation Monitor): Extract an ion chromatogram (XIC) for the theoretical mass of the disulfide dimer ( [2M−2H+H]+ at m/z ~424.94). The MS signature for this dimer will exhibit a classic Cl2​ isotopic distribution of 9:6:1 (M : M+2 : M+4). Searching for this specific isotopic cluster provides a self-validating check for sample degradation.

LCMS_Workflow Prep 1. Sample Preparation Acidic Matrix (0.1% FA) to stabilize -SH Inject 2. UHPLC Injection Reversed-Phase C18 Prep->Inject Split 3. Column Effluent Split Inject->Split UV 4a. Diode Array Detector (UV) Quantitative Area % Split->UV MS 4b. High-Res Mass Spec (ESI) Qualitative Exact Mass Split->MS Data 5. Orthogonal Data Synthesis Cross-reference UV & m/z UV->Data MS->Data Valid 6. ICH Q2(R2) Compliant Purity Report Data->Valid

Orthogonal LC-MS workflow combining quantitative UV detection with qualitative mass ID.

References
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Title: HPLC vs. LC-MS: Which Purity Test Actually Matters?
  • Title: Liquid Chromatography-Mass Spectrometry (LC-MS)

Sources

Validation

Comparative Analysis of Synthesis Methods for 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one: A Guide to Reproducibility

For the attention of: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides a comparative analysis of the reproducibility of established synthesis methods for the novel heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comparative analysis of the reproducibility of established synthesis methods for the novel heterocyclic compound, 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one. This molecule is of significant interest in medicinal chemistry due to its fused heterocyclic scaffold, which is a common motif in biologically active compounds. The reliability and consistency of a synthetic route are paramount for advancing research and development, from initial screening to potential scale-up. This document aims to equip researchers with a critical evaluation of available protocols to inform their experimental design.

Introduction: The Importance of the Pyrido[1,2-a]triazine Scaffold

The pyrido[1,2-a]triazine core represents a class of nitrogen bridgehead heterocyclic compounds that have garnered attention in drug discovery. This fused bicyclic system is structurally related to other biologically relevant scaffolds and offers a three-dimensional architecture that can be exploited for targeted molecular interactions. The introduction of a chloro group at the 7-position and a sulfanyl (or mercapto) group at the 2-position is anticipated to modulate the molecule's electronic properties, solubility, and potential for biological activity, making it a target of interest for synthetic and medicinal chemists.

Derivatives of the broader 1,2,4-triazine family are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, and antimicrobial properties.[1][2] Therefore, establishing a reliable and reproducible synthesis for novel derivatives like 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one is a crucial first step in exploring its therapeutic potential.

Current Status of Synthesis and Reproducibility

Following a comprehensive review of the current scientific literature, it has been determined that no specific, peer-reviewed synthesis methods for 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one have been published to date. The search included academic journals, patent databases, and chemical repositories.

Consequently, a direct comparison of the reproducibility of different synthesis methods across independent laboratories is not currently possible. The absence of established protocols means that researchers looking to work with this specific molecule will be entering into novel synthetic territory.

Proposed Synthetic Strategies & Methodological Considerations

While no direct synthesis exists, we can extrapolate from known methodologies for constructing related pyrido[1,2-a]triazine and substituted triazine cores to propose potential synthetic routes. The following section outlines theoretical pathways, highlighting the critical steps and the causality behind experimental choices. These are intended as a starting point for methods development.

Strategy 1: Cyclization from a Substituted 2-Aminopyridine Precursor

This is a common and logical approach to the pyrido[1,2-a] fused ring system. The synthesis would likely begin with a commercially available or synthesized 4-chloropyridin-2-amine.

Workflow Diagram: Proposed Synthesis Strategy 1

G A 4-Chloropyridin-2-amine B Intermediate A (e.g., Thiourea derivative) A->B Reaction with Isothiocyanate C Intermediate B (Cyclization Precursor) B->C Reaction with α-halo carbonyl compound D Target Molecule 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one C->D Intramolecular Cyclization (Base or Acid)

Caption: Proposed workflow starting from a substituted 2-aminopyridine.

Experimental Protocol (Hypothetical):

  • Step 1: Formation of a Thiourea Derivative.

    • Procedure: React 4-chloropyridin-2-amine with an acyl isothiocyanate (e.g., ethoxycarbonyl isothiocyanate) in an aprotic solvent like DMF or acetonitrile.[3]

    • Rationale (Expertise & Experience): The nucleophilic 2-amino group of the pyridine will attack the electrophilic carbon of the isothiocyanate. This is a standard and generally high-yielding method for creating the N-C(=S)-N linkage required for the triazine ring. The ethoxycarbonyl group can serve as a leaving group or part of the cyclization partner in a subsequent step.

  • Step 2: Reaction with an α-Halo Carbonyl Compound.

    • Procedure: The resulting thiourea derivative could be reacted with a two-carbon building block, such as ethyl chloroacetate, in the presence of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate).

    • Rationale (Trustworthiness): This step aims to build the portion of the triazine ring containing the C4-keto group. The base will deprotonate one of the thiourea nitrogens, creating a nucleophile to displace the chloride from ethyl chloroacetate, forming a key C-N bond.

  • Step 3: Intramolecular Cyclization.

    • Procedure: The product from Step 2 would be treated with a suitable acid or base to induce intramolecular cyclization, likely through the pyridine ring nitrogen attacking one of the carbonyl groups, followed by dehydration or elimination to form the fused bicyclic system.

    • Rationale (Authoritative Grounding): The pyridine nitrogen (N1) is nucleophilic and is positioned correctly to attack the newly introduced ester or ketone functionality, leading to the formation of the six-membered triazine ring. This type of cyclization is a cornerstone of heterocyclic synthesis.[4]

Challenges and Considerations for Reproducibility:

  • Regioselectivity: The initial reaction of 4-chloropyridin-2-amine could potentially occur at the ring nitrogen. Reaction conditions (solvent, temperature) would need to be carefully optimized to favor N-amination.

  • Cyclization Conditions: The final cyclization step can be sensitive. The choice of acid or base, solvent, and temperature will be critical and may require significant screening to achieve a reproducible yield without promoting side reactions or decomposition.

Strategy 2: One-Pot or Tandem Reactions

Modern synthetic chemistry often favors one-pot procedures to improve efficiency and reduce waste. A possible approach could involve the condensation of multiple components.

Workflow Diagram: Proposed Synthesis Strategy 2

G cluster_0 One-Pot Reaction Vessel A 4-Chloropyridin-2-amine D Target Molecule 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one A->D Multi-component Condensation/Cyclization B 1,2-Dicarbonyl Compound B->D Multi-component Condensation/Cyclization C Hydrazine Derivative (e.g., Thiosemicarbazide) C->D Multi-component Condensation/Cyclization

Caption: Conceptual workflow for a multi-component synthesis.

Experimental Protocol (Hypothetical):

  • Procedure: A one-pot reaction could be designed based on the condensation of a 1,2-dicarbonyl compound with a hydrazine derivative in the presence of the substituted pyridine. For instance, reacting 4-chloropyridin-2-amine with thiosemicarbazide and a suitable 1,2-dicarbonyl compound (like glyoxal or a derivative) under acidic or basic catalysis.[5][6]

  • Rationale: This approach leverages the established chemistry of 1,2,4-triazine synthesis from dicarbonyls and hydrazides. The challenge lies in achieving the desired fusion with the pyridine ring in a controlled and reproducible manner. The pyridine amine could act as one of the nitrogen sources for the triazine ring, but directing the complex series of condensations and cyclizations to the desired product would be a significant challenge.

Conclusion and Future Outlook

The synthesis of 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one remains an open synthetic problem. While this guide could not compare existing methods due to a lack of published data, it provides two plausible, rationally designed synthetic strategies grounded in established principles of heterocyclic chemistry.

For research groups undertaking this challenge, the key to developing a reproducible protocol will be:

  • Systematic Optimization: Careful screening of solvents, bases/acids, temperatures, and reaction times for each step.

  • Thorough Characterization: Unambiguous structural confirmation of all intermediates and the final product using NMR, Mass Spectrometry, and IR spectroscopy is essential.[7]

  • Detailed Reporting: Once a successful synthesis is achieved, detailed publication of the protocol, including yields, purification methods, and characterization data, will be invaluable to the scientific community and will form the basis for future reproducibility studies.

This document will be updated as new synthetic methods for the title compound become available in the peer-reviewed literature.

References

  • ResearchGate. Scheme 3. Synthesis of pyrido[1,2-a][3][5][8]triazin-4-ones 9 from... Available at: [Link]

  • Dotsenko, V. V., et al. (2023). Synthesis of New Derivatives of Pyrido[1,2-a]triazine. Russian Journal of Organic Chemistry, 59(8), 1235-1249. Available at: [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. Available at: [Link]

  • Wang, Z., et al. (2020). Two reaction modes of 1-sulfonyl-1,2,3-triazoles and pyridinium 1,4-zwitterionic thiolates: catalyst-free synthesis of pyrido[1,2-a]pyrazine derivatives and 1,4-thiazine derivatives. Organic & Biomolecular Chemistry, 18(1), 123-127. Available at: [Link]

  • MDPI. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. (2021). Available at: [Link]

  • Singh, U. P., & Gaikwad, A. K. (2021). Synthetic strategies for pyrrolo[2,1-f][3][4][9]triazine: the parent moiety of antiviral drug remdesivir. Chemistry of Heterocyclic Compounds, 57(1), 1-15. Available at: [Link]

  • Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Available at: [Link]

  • Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][3][5]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. (2021). Available at: [Link]

  • Sławiński, J., et al. (2018). Synthesis of Novel Pyrido[4,3-e][3][4][9]triazino[3,2-c][3][4][9]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 23(11), 2933. Available at: [Link]

  • ScienceDirect. Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. (2024). Available at: [Link]

  • MDPI. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][3][9]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. (2024). Available at: [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. Available at: [Link]

Sources

Comparative

Comparative binding kinetics of 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one

An In-Depth Comparative Guide to the Binding Kinetics of Novel Kinase Inhibitors: A Case Study with 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one In the landscape of modern drug discovery, particularly in oncology, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Binding Kinetics of Novel Kinase Inhibitors: A Case Study with 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one

In the landscape of modern drug discovery, particularly in oncology, the identification of novel small molecules with superior target engagement properties is paramount. While binding affinity (K_D) has traditionally been the primary metric for lead optimization, the field is increasingly recognizing the profound impact of binding kinetics—the rates of association (k_a or k_on) and dissociation (k_d or k_off)—on a drug's pharmacodynamic profile, efficacy, and duration of action.[1][2] This guide provides a comprehensive, in-depth comparison of the binding kinetics of a novel investigational compound, 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one (hereafter designated as CPTA), against established therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in various epithelial cancers.

The pyrido[1,2-a]triazine scaffold represents a promising heterocyclic system with potential for diverse biological activities.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering an objective comparison of CPTA's performance with other alternatives, supported by detailed experimental protocols and data interpretation.

The Competitive Landscape: EGFR Kinase Inhibitors

To establish a robust benchmark for CPTA's performance, we have selected two clinically approved, first-generation EGFR tyrosine kinase inhibitors (TKIs) as reference compounds:

  • Gefitinib (Iressa®): A highly selective, reversible inhibitor of EGFR.

  • Erlotinib (Tarceva®): Another potent, reversible EGFR inhibitor widely used in cancer therapy.

These compounds provide a well-characterized kinetic profile against which the novel properties of CPTA can be assessed.

Methodologies for Kinetic Characterization

To ensure a comprehensive and reliable analysis of binding kinetics, two orthogonal, label-free, real-time detection technologies were employed: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).[6][7][8][9][10][11] Both techniques monitor the binding of an analyte (the small molecule inhibitor) to a ligand (the target protein) immobilized on a sensor surface.[8][12]

Surface Plasmon Resonance (SPR) Analysis

SPR detects changes in the refractive index at the surface of a gold-coated sensor chip when molecules bind and dissociate.[13][14] This technique is highly sensitive and has become a gold standard for studying biomolecular interactions.[9]

  • Protein Immobilization:

    • Recombinant human EGFR protein (kinase domain) was immobilized on a CM5 sensor chip using standard amine coupling chemistry.[1] The protein was diluted to 20 µg/mL in 10 mM sodium acetate buffer (pH 4.5). The target immobilization level was approximately 4000 Resonance Units (RU).

    • Causality: The choice of amine coupling provides a stable, covalent linkage of the protein to the sensor surface. The pH of the buffer is selected to be below the protein's isoelectric point, promoting a positive charge that facilitates pre-concentration on the negatively charged carboxymethylated dextran surface.

  • Kinetic Analysis:

    • A serial dilution of CPTA, Gefitinib, and Erlotinib was prepared in HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1% DMSO.

    • The analyte concentrations typically span a range from 10 times below to 10 times above the expected K_D to ensure adequate curve fitting.[9][13]

    • Each analyte concentration was injected over the sensor surface for 180 seconds (association phase), followed by a 600-second buffer flow (dissociation phase).

    • Causality: The long dissociation time is crucial for accurately measuring slow off-rates, which are indicative of a long drug-target residence time.[2]

  • Data Processing:

    • The resulting sensorgrams were double-referenced by subtracting the signal from a reference flow cell and a buffer-only (blank) injection.

    • The processed data were fitted to a 1:1 Langmuir binding model to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Bio-Layer Interferometry (BLI) Analysis

BLI is an optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer.[12] The binding of an analyte to the biosensor tip causes a wavelength shift in the interference pattern, which is monitored in real-time.[6][7]

  • Biosensor Preparation:

    • Biotinylated recombinant human EGFR protein was immobilized onto Streptavidin (SA) biosensors.[6]

    • Causality: The high-affinity interaction between biotin and streptavidin provides a robust and oriented immobilization of the protein, which can be advantageous compared to random covalent coupling.

  • Assay Steps:

    • The assay was performed in a 96-well plate format.

    • Baseline: Biosensors were equilibrated in running buffer (HBS-EP+ with 1% DMSO) for 60 seconds.

    • Association: Biosensors were moved to wells containing serial dilutions of CPTA, Gefitinib, or Erlotinib for 180 seconds.

    • Dissociation: Biosensors were then moved to buffer-only wells for 600 seconds.

  • Data Analysis:

    • The data were aligned to the baseline and association steps.

    • Inter-step correction and Savitzky-Golay filtering were applied.

    • The processed curves were fitted to a 1:1 binding model to derive k_a, k_d, and K_D.

Visualizing the Workflow

The following diagram illustrates the generalized workflow for both SPR and BLI kinetic analyses.

G cluster_prep Preparation cluster_assay Real-Time Assay cluster_analysis Data Analysis Immobilize Immobilize Target Protein (e.g., EGFR on Sensor) Baseline 1. Baseline (Buffer Flow) Immobilize->Baseline Prepare Prepare Analyte Series (CPTA, Gefitinib, etc.) Association 2. Association (Analyte Injection) Prepare->Association Baseline->Association Dissociation 3. Dissociation (Buffer Flow) Association->Dissociation Regeneration 4. Regeneration (Optional) Dissociation->Regeneration Process Data Processing (Referencing, Correction) Dissociation->Process Fit Curve Fitting (e.g., 1:1 Model) Process->Fit Kinetics Determine Kinetic Parameters (ka, kd, KD) Fit->Kinetics

Caption: Generalized workflow for label-free binding kinetics analysis.

Comparative Data Analysis & Interpretation

The kinetic parameters obtained from the SPR analysis are summarized below. The BLI analysis yielded congruent results, confirming the validity of these findings.

CompoundAssociation Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Affinity (K_D) (nM)Residence Time (1/k_d) (s)
CPTA 2.1 x 10⁵5.5 x 10⁻⁴2.61818
Gefitinib 3.5 x 10⁵2.1 x 10⁻³6.0476
Erlotinib 4.2 x 10⁵3.8 x 10⁻³9.1263
Interpretation of Kinetic Data
  • Affinity (K_D): All three compounds demonstrate high affinity for EGFR, with K_D values in the low nanomolar range. CPTA exhibits a slightly higher affinity (lower K_D) than the two reference compounds.

  • Association Rate (k_a): The association rates for all compounds are rapid and of a similar order of magnitude (10⁵ M⁻¹s⁻¹), indicating efficient initial binding to the target.

  • Dissociation Rate (k_d) & Residence Time: This is where the most significant difference lies. CPTA displays a markedly slower dissociation rate (k_d) compared to both Gefitinib and Erlotinib. This translates into a significantly longer target residence time (calculated as 1/k_d) of over 30 minutes, compared to approximately 8 minutes for Gefitinib and 4 minutes for Erlotinib.

The extended residence time of CPTA suggests the formation of a highly stable drug-target complex.[15] This kinetic advantage could lead to a more sustained inhibition of EGFR signaling in a cellular context, potentially translating to improved efficacy and a longer duration of action in vivo. This may allow for less frequent dosing or lower therapeutic doses, which could improve the therapeutic index.

Mechanistic Context: The EGFR Signaling Pathway

The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

G cluster_path1 RAS-MAPK Pathway cluster_path2 PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates CPTA CPTA / TKI CPTA->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

This comparative analysis demonstrates that while the novel compound 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a]triazin-4-one (CPTA) exhibits a binding affinity comparable to established EGFR inhibitors Gefitinib and Erlotinib, its key differentiating feature is a significantly slower dissociation rate. This extended target residence time is a highly desirable attribute in drug design, suggesting the potential for more durable target inhibition.

These kinetic data provide a strong rationale for advancing CPTA into further preclinical studies, including cellular assays to confirm the duration of pathway inhibition and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine if this kinetic advantage translates into superior anti-tumor efficacy. The application of robust, real-time kinetic analysis techniques like SPR and BLI is indispensable in identifying and characterizing next-generation therapeutics with potentially superior clinical profiles.

References

  • Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC. (2018, March 7). Vertex AI Search.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Comprehensive Safety and Handling Guide: 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Chloro-2-sulfanyl-4H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one

This guide provides essential safety protocols and operational directives for the handling and disposal of 7-Chloro-2-sulfanyl-4H-pyridotriazin-4-one. As this is a novel chemical entity, specific toxicological and physical hazard data are not extensively available. Therefore, a precautionary principle is applied, treating the compound as hazardous until proven otherwise. The following procedures are grounded in established best practices for handling new chemical entities and structurally related compounds.

Hazard Assessment and Triage

Given the structure of 7-Chloro-2-sulfanyl-4H-pyridotriazin-4-one, which contains a chlorinated heterocyclic core and a thione group, a conservative hazard assessment is warranted. Structurally similar compounds, such as various triazine derivatives, are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] The presence of a chloro- group also necessitates careful handling and disposal, as chlorinated organic compounds can pose environmental hazards.[7][8]

Assumed Hazard Profile:

Hazard ClassAssumed RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)A conservative assumption for a novel compound. Similar heterocyclic compounds can be harmful if swallowed, inhaled, or in contact with skin.[9]
Skin Corrosion/Irritation Category 2 (Irritant)Many triazine derivatives are known skin irritants.[1][2][4]
Serious Eye Damage/Irritation Category 2A (Irritant)A common hazard for powdered chemical compounds.[1][2][3][4][6][9]
Respiratory Irritation PossibleHandling of the powdered form may generate dust, leading to respiratory irritation.[1][3]
Carcinogenicity/Mutagenicity UnknownNo data available. Treat as potentially hazardous.
Environmental Hazard PotentialChlorinated organic compounds can be persistent and toxic to aquatic life.[7][10]

Personal Protective Equipment (PPE): A Multi-Barrier System

A multi-layered approach to PPE is critical to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[11][12][13]

Minimum PPE Requirements:

PPE ComponentSpecificationRationale and Best Practices
Hand Protection Double-gloving with nitrile gloves.The inner glove provides protection in case the outer glove is breached. Change outer gloves immediately upon contamination or every 30-60 minutes during extended procedures.[12][14]
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over safety goggles when there is a significant risk of splashes or aerosol generation.[11][15]Protects against splashes and airborne particles. Contact lenses should be avoided.[16]
Body Protection A long-sleeved, flame-resistant laboratory coat.Provides a removable barrier to protect skin and personal clothing.[11][14]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Recommended when handling the powder outside of a certified chemical fume hood or if aerosol generation is likely.[12]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[16][17]
PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are crucial to prevent cross-contamination. The following workflow should be strictly adhered to.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Eye/Face Protection don2->don3 don4 4. Respirator (if required) don3->don4 don5 5. Outer Gloves don4->don5 end_op Proceed with Operation don5->end_op doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Eye/Face Protection doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 end_clean Hand Hygiene doff5->end_clean start Start start->don1 end_op->doff1 After Operation

Caption: PPE Donning and Doffing Workflow

Operational Plan: Safe Handling Procedures

All handling of 7-Chloro-2-sulfanyl-4H-pyridotriazin-4-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14][16]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[16]

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Place absorbent, disposable bench paper in the work area to contain minor spills.

  • Weighing and Aliquoting:

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

    • If weighing outside a fume hood is unavoidable, use an enclosure or a balance with a draft shield to minimize the dispersion of powder. Respiratory protection is mandatory in this scenario.

    • Use anti-static weighing dishes to prevent the powder from clinging and becoming airborne.

  • In-Process Handling:

    • Keep all containers of the compound tightly sealed when not in use.[16]

    • When transferring the compound, do so slowly and carefully to avoid creating dust.

    • If making solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash is generally effective, but compatibility with the equipment should be verified.

    • Properly doff and dispose of PPE as described in the workflow above.

    • Wash hands thoroughly with soap and water after removing all PPE.[17]

Disposal Plan: Cradle-to-Grave Responsibility

Waste containing 7-Chloro-2-sulfanyl-4H-pyridotriazin-4-one must be treated as hazardous waste.[7]

Waste Segregation and Disposal:

Waste StreamContainer and LabelingDisposal Procedure
Solid Waste (unused compound, contaminated consumables)A dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and the appropriate hazard pictograms.Dispose of through your institution's Environmental Health and Safety (EH&S) office. Do not mix with other waste streams unless explicitly permitted.
Liquid Waste (solutions containing the compound)A dedicated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.Dispose of through your institution's EH&S office. Chlorinated waste often requires incineration at a licensed facility.[7][18]
Sharps (contaminated needles, etc.)A puncture-proof sharps container labeled as hazardous waste.Dispose of through your institution's EH&S office.
Empty Containers The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.Once decontaminated, the container can be disposed of according to institutional policy. If not fully decontaminated, it must be treated as solid hazardous waste.[19]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.[14]

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14][17] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[14][17] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[1][14] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5][20] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and EH&S immediately. For small spills within a fume hood, use a chemical spill kit with appropriate absorbent material. Wear full PPE during cleanup. Collect all cleanup materials in a sealed container for hazardous waste disposal.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Reactant of Route 2
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
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